Cas no 136773-68-7 (4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline)

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a chloro group at the 4-position and a trifluoromethyl group at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent offers reactivity for further functionalization. Its rigid fused-ring system contributes to high binding affinity in target interactions, particularly in kinase inhibition and receptor modulation. The compound’s well-defined synthetic route ensures consistent purity and scalability, supporting its use in drug discovery and material science applications.
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline structure
136773-68-7 structure
商品名:4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline
CAS番号:136773-68-7
MF:C12H6N2F3Cl
メガワット:270.638
CID:2771915
PubChem ID:15134081

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline 化学的及び物理的性質

名前と識別子

    • 136773-68-7
    • 4-CHLORO-7-(TRIFLUOROMETHYL)PYRROLO[1,2-A]QUINOXALINE
    • BS-45379
    • DTXSID00568776
    • Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)-
    • E75005
    • MFCD33022356
    • 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline
    • インチ: InChI=1S/C12H6ClF3N2/c13-11-10-2-1-5-18(10)9-4-3-7(12(14,15)16)6-8(9)17-11/h1-6H
    • InChIKey: SHVKZJOZUFVVOI-UHFFFAOYSA-N
    • ほほえんだ: C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=C1)Cl

計算された属性

  • せいみつぶんしりょう: 270.0171604g/mol
  • どういたいしつりょう: 270.0171604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 17.3Ų

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AM332-200mg
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline
136773-68-7 98%
200mg
489.0CNY 2021-07-17
Ambeed
A1215397-250mg
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
136773-68-7 98%
250mg
$54.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AM332-50mg
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline
136773-68-7 98%
50mg
195.0CNY 2021-07-17
Chemenu
CM476852-250mg
Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)-
136773-68-7 95%+
250mg
$85 2022-09-03
Aaron
AR001313-1g
Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)-
136773-68-7 98%
1g
$152.00 2025-02-11
1PlusChem
1P0012SR-5g
Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)-
136773-68-7 98%
5g
$242.00 2023-12-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSV646-250mg
4-chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
136773-68-7 95%
250mg
¥211.0 2024-04-24
abcr
AB569023-1g
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline; .
136773-68-7
1g
€283.00 2024-04-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AM332-1g
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline
136773-68-7 98%
1g
1715.0CNY 2021-07-17
Chemenu
CM476852-5g
Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)-
136773-68-7 95%+
5g
$709 2022-09-03

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline 関連文献

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxalineに関する追加情報

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline: A Comprehensive Overview

The compound with CAS No. 136773-68-7, commonly referred to as 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline, is a highly specialized heterocyclic aromatic compound. This molecule belongs to the broader class of pyrroloquinoxalines, which are known for their unique structural features and diverse applications in various fields of chemistry and materials science. The pyrrolo[1,2-A]quinoxaline core is a fused bicyclic system comprising a pyrrole ring and a quinoxaline moiety, which contributes to its exceptional electronic properties. The presence of the chloro and trifluoromethyl substituents further enhances its functional versatility, making it a subject of interest in contemporary research.

Recent studies have highlighted the potential of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline in the field of drug discovery. Its unique electronic structure allows for interactions with various biological targets, including protein kinases and other enzymes. Researchers have explored its role as a potential lead compound in the development of novel therapeutic agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant inhibitory activity against certain oncogenic kinases, suggesting its potential in anticancer drug development.

The synthesis of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline involves a multi-step process that typically begins with the preparation of the quinoxaline core. This is followed by the introduction of the pyrrole ring through cyclization reactions, often utilizing transition metal catalysts to facilitate the formation of the fused bicyclic system. The substitution patterns are then introduced via electrophilic aromatic substitution or other directed metallation techniques. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale applications.

In addition to its pharmacological applications, 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline has shown promise in materials science. Its extended conjugation system and electron-withdrawing substituents make it an attractive candidate for use in organic electronics. A 2023 paper in *Advanced Materials* reported that this compound exhibits excellent charge transport properties when incorporated into organic field-effect transistors (OFETs). The trifluoromethyl group significantly enhances the molecule's stability under thermal and photochemical conditions, making it suitable for high-performance electronic devices.

The electronic properties of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline have also been studied extensively using computational chemistry techniques. Density functional theory (DFT) calculations have revealed that the molecule's energy levels are well-suited for applications in optoelectronics. Its absorption spectrum shows strong peaks in the visible region, indicating potential use as a photosensitive material in solar cells or light-emitting diodes (LEDs). Furthermore, theoretical studies suggest that the molecule's stability can be further optimized by modifying its substituents or incorporating additional functional groups.

From an environmental standpoint, recent research has focused on the biodegradation and eco-toxicological profile of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline. While initial studies indicate that it is not highly toxic to aquatic organisms under standard conditions, further investigations are required to assess its long-term impact on ecosystems. Regulatory agencies are closely monitoring these findings to ensure that any future commercial applications comply with environmental safety standards.

In conclusion, 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline (CAS No. 136773-68-7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and functional substituents make it an invaluable tool in drug discovery and materials science. As research continues to uncover new applications and optimize its properties, this compound is poised to play a pivotal role in advancing both medicinal chemistry and organic electronics.

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価格 ($):453.0